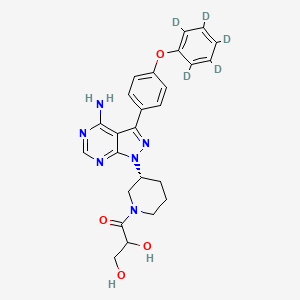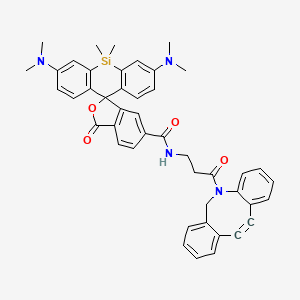
Dihydrodiol-Ibrutinib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrodiol-Ibrutinib-d5 is a deuterium-labeled derivative of Dihydrodiol-Ibrutinib, which is an active metabolite of Ibrutinib. Ibrutinib is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK), used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma . The deuterium labeling in this compound is used for various research purposes, including pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrodiol-Ibrutinib-d5 involves the deuterium labeling of Dihydrodiol-Ibrutinib. The process typically starts with the synthesis of Ibrutinib, followed by its conversion to Dihydrodiol-Ibrutinib through metabolic pathways involving cytochrome P450 enzymes, mainly CYP3A4 and CYP2D6 . The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) are used to quantify and verify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrodiol-Ibrutinib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound may result in the formation of more oxidized metabolites, while reduction may yield more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dihydrodiol-Ibrutinib-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ibrutinib and its metabolites.
Drug Interaction Studies: Helps in understanding how Ibrutinib interacts with other drugs and its metabolic pathways.
Biological Research: Used in studies related to B-cell malignancies and the role of BTK in these diseases.
Industrial Applications: Employed in the development of new BTK inhibitors and other related compounds.
Wirkmechanismus
Dihydrodiol-Ibrutinib-d5, like Ibrutinib, inhibits Bruton’s tyrosine kinase (BTK) by forming a covalent bond with a cysteine residue (Cys481) in the BTK active site. This leads to sustained inhibition of BTK enzymatic activity, which is crucial for B-cell receptor signaling pathways. The inhibition of BTK results in reduced proliferation and survival of malignant B-cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orelabrutinib: Another BTK inhibitor with similar applications in B-cell malignancies.
Zanubrutinib: A BTK inhibitor with improved selectivity and fewer side effects compared to Ibrutinib.
Uniqueness
Dihydrodiol-Ibrutinib-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing precise tracking and quantification of the compound in biological systems . This labeling also helps in reducing metabolic degradation, thereby enhancing the stability of the compound .
Eigenschaften
Molekularformel |
C25H26N6O4 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one |
InChI |
InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1/i1D,2D,3D,6D,7D |
InChI-Schlüssel |
NWKPMPRXJGMTKQ-ROSSWGEHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C(CO)O)[2H])[2H] |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)

![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)



methyl phosphate](/img/structure/B12386520.png)




![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)
